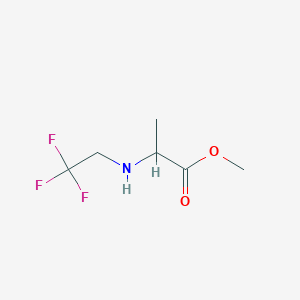

Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate

Description

Significance of Fluorine in Molecular Design and Chemical Reactivity

The element fluorine possesses a unique combination of properties that make it a powerful tool in molecular design. Its introduction into an organic molecule can profoundly influence a range of chemical and biological characteristics, including metabolic stability, binding affinity, and lipophilicity. evitachem.comcymitquimica.com One of the primary reasons for incorporating fluorine is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. bldpharm.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage.

Table 1: Impact of Fluorine Incorporation on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage, blocking sites of oxidation. bldpharm.com |

| Binding Affinity | Often Enhanced | Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets. cymitquimica.com |

| Lipophilicity | Increased | A fluorine atom or trifluoromethyl group can increase the molecule's hydrophobicity, aiding membrane permeation. bldpharm.com |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine lowers the pKa of adjacent acidic protons and decreases the basicity of nearby amines. nih.govchemsynthesis.com |

| Conformation | Influenced | The introduction of fluorine can induce specific molecular conformations that may be more favorable for binding to a target. nih.gov |

α-Amino Esters as Versatile Chiral Scaffolds in Organic Synthesis

α-Amino acids and their corresponding esters are fundamental building blocks in organic synthesis, prized for their inherent chirality and bifunctional nature. chemeo.com As readily available components of the "chiral pool," they provide a cost-effective and efficient starting point for the synthesis of complex, optically pure molecules. scbt.com The presence of both an amino group and a carboxyl group (or its ester derivative) allows for a wide range of chemical transformations. chemeo.comnih.gov

These chiral scaffolds are extensively used to construct peptidomimetics, chiral ligands for asymmetric catalysis, and key intermediates for natural product and pharmaceutical synthesis. nih.gov The stereocenter at the α-carbon is often preserved throughout synthetic sequences, enabling the creation of new stereogenic centers with a high degree of control. organic-chemistry.org Derivatives like N,N-dibenzylamino aldehydes, which are prepared from α-amino acids, have emerged as highly useful intermediates for stereoselective carbon-carbon bond-forming reactions. chemeo.comwikipedia.org The ester functionality in α-amino esters serves as a convenient protecting group for the carboxylic acid, which can be deprotected or transformed into other functional groups as needed.

Position of Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate within the Fluoro-Amino Ester Class

This compound is a specific molecule that embodies the principles discussed in the preceding sections. Its structure is derived from the natural amino acid L-alanine, where the amino group is alkylated with a 2,2,2-trifluoroethyl group, and the carboxylic acid is present as a methyl ester.

This compound is positioned within the fluoro-amino ester class as a chiral building block that combines the recognizable scaffold of alanine (B10760859) with the modulating effects of a trifluoroethyl moiety. The key features that define its position are:

Chiral Core: It retains the chiral center of the parent amino acid, making it suitable for asymmetric synthesis.

Modified Basicity: The powerful electron-withdrawing effect of the trifluoromethyl (CF3) group significantly reduces the basicity of the nitrogen atom compared to its non-fluorinated analog, N-ethylalanine methyl ester. This can alter its chemical reactivity and biological interactions.

Enhanced Lipophilicity: The trifluoroethyl group increases the lipophilicity of the molecule, which can influence properties like solubility and membrane permeability.

Its synthesis can be envisioned through standard organic transformations, such as the reductive amination of methyl pyruvate (B1213749) with 2,2,2-trifluoroethylamine (B1214592) or the direct N-alkylation of methyl alaninate (B8444949) with a suitable 2,2,2-trifluoroethylating agent. masterorganicchemistry.comnih.gov The compound serves as an intermediate where the unique properties of fluorine are directly integrated into one of nature's primary chiral building blocks.

Overview of Research Trajectories for Fluorinated Amino Acid Derivatives

Research into fluorinated amino acid derivatives is a dynamic and rapidly expanding field, driven by their significant potential in medicinal chemistry and chemical biology. masterorganicchemistry.com Current research trajectories are focused on several key areas. chiralen.com

One major avenue is the development of novel synthetic methodologies to access a wider variety of fluorinated amino acids with high stereoselectivity. chiralen.com This includes the design of new fluorinating reagents and catalytic methods for the late-stage introduction of fluorine into complex peptide structures. chiralen.com

In medicinal chemistry, these derivatives are being explored as enzyme inhibitors, with the fluorine atoms often playing a key role in binding to the enzyme's active site. chemicalbook.com Furthermore, incorporating fluorinated amino acids into peptides can significantly enhance their proteolytic stability, leading to longer-lasting therapeutic effects. chemicalbook.com

Another growing area of research is the use of fluorine as a probe for biological studies. The 19F nucleus is an excellent handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of protein-ligand interactions and protein folding without interference from other signals in the biological matrix. Additionally, the incorporation of the positron-emitting isotope 18F into amino acid derivatives is a critical strategy for developing new tracers for Positron Emission Tomography (PET) imaging, particularly in oncology. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,2,2-trifluoroethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-4(5(11)12-2)10-3-6(7,8)9/h4,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHARJKLRSIMLTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502819-68-2 |

Source

|

| Record name | methyl 2-((2,2,2-trifluoroethyl)amino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 2,2,2 Trifluoroethyl Amino Propanoate and Analogous Derivatives

Strategies for Incorporating the 2,2,2-Trifluoroethyl Moiety

The introduction of the trifluoroethyl group is a critical step that significantly influences the physicochemical properties of the resulting amino acid derivative. Several methods have been established for this purpose, each with its own set of reagents and mechanistic pathways.

Reductive Amination Approaches with Trifluoroacetaldehyde (B10831) or Equivalents

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and represents a direct approach to N-alkylation. nih.govmasterorganicchemistry.comrsc.org This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

For the synthesis of Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate, this strategy would involve the reaction of methyl 2-aminopropanoate (methyl alaninate) with trifluoroacetaldehyde (CF₃CHO). The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the carbonyl group of the ester. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly employed reagent for this purpose due to its selectivity and mild reaction conditions. harvard.edu

The general reaction scheme is as follows:

Step 1: Imine Formation: Methyl 2-aminopropanoate reacts with trifluoroacetaldehyde to form a transient imine (or iminium ion).

Step 2: Reduction: The imine is immediately reduced by the hydride reagent to yield the desired N-trifluoroethylated product.

While trifluoroacetaldehyde is a gas and can be challenging to handle, it can be used in the form of its more stable hemiacetal, trifluoroacetaldehyde ethyl hemiacetal.

| Reactants | Reagents | Product | Yield (%) | Reference |

| Methyl 2-aminopropanoate, Trifluoroacetaldehyde | Sodium triacetoxyborohydride, Acetic acid | This compound | Good to Excellent (anticipated) | harvard.edu |

| Alanine (B10760859), Trifluoroacetaldehyde | H₂/Pd-C | N-(2,2,2-trifluoroethyl)alanine | Good (anticipated) | nih.gov |

N-Alkylation with 2,2,2-Trifluoroethylating Reagents

N-alkylation involves the direct reaction of an amine with an alkylating agent. In this case, the nitrogen atom of methyl 2-aminopropanoate acts as a nucleophile, attacking an electrophilic source of the 2,2,2-trifluoroethyl group.

Hypervalent iodine reagents, such as phenyl(2,2,2-trifluoroethyl)iodonium triflate, have emerged as powerful and efficient electrophilic trifluoroethylating agents. tandfonline.comresearchgate.net These reagents can transfer the trifluoroethyl group to a variety of nucleophiles, including amines, under mild conditions. rsc.org The reaction of methyl 2-aminopropanoate with phenyl(2,2,2-trifluoroethyl)iodonium triflate would proceed via a nucleophilic attack of the amino group on the iodine-bound trifluoroethyl moiety.

A study on the trifluoroethylation of fatty acids using this reagent demonstrated its effectiveness in the presence of a base like cesium carbonate (Cs₂CO₃) at room temperature. tandfonline.comresearchgate.net A similar approach could be adapted for the N-trifluoroethylation of amino acid esters.

| Amine Substrate | Trifluoroethylating Reagent | Base | Product | Yield (%) | Reference |

| Fatty Acids | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Cs₂CO₃ | 2,2,2-Trifluoroethyl fatty acid esters | up to quantitative | tandfonline.comresearchgate.net |

| Indoles | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | Various amine bases | C3-Trifluoroethylated indoles | 31-94 | rsc.org |

Besides hypervalent iodine reagents, other electrophilic sources of the 2,2,2-trifluoroethyl group can be employed for the N-alkylation of amino esters. These include trifluoroethyl triflate (CF₃CH₂OTf) and 2,2,2-trifluoroethyl halides (e.g., CF₃CH₂I or CF₃CH₂Br). researchgate.net

The reaction of methyl 2-aminopropanoate with these reagents would typically require a base to neutralize the acid generated during the reaction. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions, such as over-alkylation.

Another practical approach involves the use of trifluoroacetic acid (TFA) as an inexpensive and stable source of the trifluoroethyl group in a catalyst-free reductive trifluoroethylation reaction of amines. nih.gov

| Amine Substrate | Trifluoroethylating Reagent | Conditions | Product | Yield (%) | Reference |

| Secondary Amines | Trifluoroacetic acid, Phenylsilane | THF, 70 °C | N-(2,2,2-Trifluoroethyl)amines | Not specified | nih.gov |

| Triphenylphosphine | 2,2,2-Trifluoroethyl triflate | Neat | (2,2,2-Trifluoroethyl)triphenylphosphonium triflate | High | researchgate.net |

Transformations from Pre-existing Trifluoroethyl-Containing Precursors

An alternative synthetic route involves starting with a precursor that already contains the 2,2,2-trifluoroethyl moiety. A common precursor is 2,2,2-trifluoroethylamine (B1214592) (CF₃CH₂NH₂). This amine can be synthesized by the amination of 1,1,1-trifluoro-2-chloroethane. google.com

The synthesis of this compound can then be achieved by the nucleophilic substitution reaction of 2,2,2-trifluoroethylamine with a suitable derivative of propanoic acid, such as methyl 2-bromopropanoate (B1255678). This reaction is typically carried out in the presence of a base to scavenge the hydrobromic acid formed.

The reaction scheme is as follows: CF₃CH₂NH₂ + BrCH(CH₃)COOCH₃ → CF₃CH₂NHCH(CH₃)COOCH₃ + HBr

Amino Acid Esterification Techniques

The esterification of the carboxylic acid group of the N-substituted amino acid is the final step in the synthesis of the target compound if the trifluoroethyl group is introduced first onto alanine. Several standard methods are available for the esterification of amino acids.

The Fischer esterification is a classic and widely used method that involves reacting the amino acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). researchgate.netgoogle.comnih.govacs.org The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. researchgate.netnih.gov

Another common method involves the use of thionyl chloride (SOCl₂) in methanol (B129727). Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is often efficient for the preparation of amino acid methyl esters.

More recent methods for amino acid esterification under mild conditions include the use of trimethylchlorosilane (TMSCl) in methanol. nottingham.ac.uk

| Amino Acid | Esterification Reagent | Catalyst | Product | Reference |

| Various Amino Acids | Methanol | H₂SO₄ | Methyl Esters | nih.gov |

| N-Protected Amino Acids | Methanol | DMAP | Methyl Esters | harvard.edu |

| Various Amino Acids | Methanol | Trimethylchlorosilane | Methyl Ester Hydrochlorides | nottingham.ac.uk |

Direct Esterification Methods for Carboxylic Acids

Direct esterification is a fundamental and widely used method for producing esters from carboxylic acids and alcohols. For the synthesis of this compound, the corresponding carboxylic acid, 2-((2,2,2-trifluoroethyl)amino)propanoic acid, is reacted with methanol. This reaction is typically catalyzed by a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and chlorosulfonic acid. google.com A process has been developed where the hydrosulfate catalyst is prepared in situ from chlorosulfonic acid and the alcohol in the presence of the amino acid, achieving high conversion rates in short reaction times. google.com Another approach involves refluxing the amino acid in methanol with a strong acid, followed by concentration and repeated additions of methanol to drive the equilibrium towards the ester product. google.com

These methods are generally efficient for a wide range of amino acids. google.comnasa.gov The primary challenge is often the purification of the final product from the excess alcohol and acid catalyst.

Transesterification Processes Involving Methyl Donors

Transesterification is an alternative route to this compound, which involves converting a different ester of the parent acid into the methyl ester. This process exchanges the alkoxy group of an existing ester with a methoxy (B1213986) group from a methyl donor, typically methanol. wikipedia.org The reaction is an equilibrium process that can be catalyzed by either acids or bases. wikipedia.org

Acid catalysis proceeds by protonating the carbonyl group, making it more susceptible to nucleophilic attack by methanol. wikipedia.org Base-catalyzed transesterification, often using an alkoxide like sodium methoxide (B1231860), involves the nucleophilic attack of the methoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com To drive the reaction to completion, it is common to use a large excess of methanol, which also serves as the solvent. masterorganicchemistry.com

Various catalysts have been shown to be effective for transesterification, including scandium(III) triflate for direct transesterification in boiling alcohols and N-heterocyclic carbenes (NHCs) which enhance the nucleophilicity of the alcohol. organic-chemistry.org While widely used in applications like polyester (B1180765) production and biodiesel synthesis, its application in synthesizing specific amino acid esters depends on the availability of a suitable starting ester and the stability of the N-trifluoroethyl group under the reaction conditions. wikipedia.org

Enantioselective Synthesis of the α-Methyl Propanoate Stereocenter

Achieving stereocontrol at the α-carbon is crucial for the synthesis of chiral amino acid derivatives. Various asymmetric strategies have been developed to produce enantiomerically pure or enriched compounds, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic methods.

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

The Schöllkopf bislactim ether method is a well-established and highly effective strategy for the asymmetric synthesis of α-amino acids. drugfuture.comwikipedia.org The process begins with the formation of a 2,5-diketopiperazine from a chiral amino acid (commonly L-valine, which provides steric bulk) and a glycine (B1666218) or alanine unit. wikipedia.orgchemtube3d.com This cyclic dipeptide is converted into a bislactim ether. wikipedia.org

Deprotonation of the bislactim ether at the carbon corresponding to the glycine or alanine unit creates a chiral, nucleophilic enolate. lmaleidykla.lt The steric hindrance provided by the isopropyl group of the valine auxiliary effectively shields one face of the enolate, directing the subsequent alkylation to the opposite face with high diastereoselectivity. wikipedia.orglmaleidykla.lt After alkylation, acid hydrolysis cleaves the bislactim ether, releasing the newly synthesized, enantiomerically enriched α-amino acid ester and the methyl ester of the auxiliary amino acid (e.g., L-valine methyl ester). drugfuture.com This method is known for achieving high enantiomeric excess, often greater than 95% ee. wikipedia.org

| Step | Description | Key Reagents | Stereocontrol |

| 1 | Formation of 2,5-Diketopiperazine | L-Valine and Glycine/Alanine | - |

| 2 | Bislactim Ether Formation | O-methylation reagent (e.g., Trimethyloxonium tetrafluoroborate) | - |

| 3 | Diastereoselective Alkylation | Strong base (e.g., n-BuLi), Electrophile (R-X) | Chiral auxiliary (L-Valine) directs attack |

| 4 | Hydrolysis and Product Release | Acid (e.g., HCl) | Releases the chiral α-amino acid ester |

Asymmetric Catalysis (e.g., Organocatalysis, Metal Catalysis)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both organocatalysis and metal catalysis have been successfully applied to the synthesis of chiral amino acids and their derivatives.

For N-substituted amino acids, catalytic asymmetric methods can be powerful. For instance, the allylation of imines, catalyzed by chiral organocatalysts, has become a key method for synthesizing chiral amines. researchgate.net In the context of trifluoromethyl-containing amino acids, chiral phase-transfer catalysts derived from cinchona alkaloids have been developed to facilitate asymmetric umpolung additions of trifluoromethyl imines to various electrophiles, yielding chiral γ-amino acids with high enantioselectivity. nih.govnih.govbrandeis.edu Similarly, chiral Brønsted acids and thioureas have been used as organocatalysts in Strecker reactions to produce α-(trifluoromethyl)-α-amino acids with impressive stereocontrol. researchgate.net

Metal catalysis, employing complexes of iridium, palladium, or nickel with chiral ligands, is also a prominent strategy. nih.govmdpi.com These methods can achieve highly enantioselective C-N or C-C bond formations to construct the desired chiral center. nih.gov

| Catalysis Type | Catalyst/Reagent Example | Reaction Type | Typical Enantiomeric Excess (ee) |

| Organocatalysis | Chiral Squaramide or Thiourea | Mannich/Strecker Reaction | High |

| Metal Catalysis | Chiral Ni(II) Schiff Base Complex | Asymmetric Alkylation | >99% |

| Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | Imine Umpolong Addition | High |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysts. Enzymes, operating under mild conditions, can offer exceptional chemo-, regio-, and stereoselectivity. nih.gov

A primary chemoenzymatic strategy for obtaining enantiomerically pure amino esters is through the kinetic resolution of a racemic mixture. nih.gov In this process, an enzyme, such as a lipase (B570770) or protease, selectively catalyzes the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. nih.govmdpi.com For example, lipases like Candida antarctica lipase B (CAL-B) are widely used for the enantioselective hydrolysis of various amino esters. researchgate.net The success of the resolution depends on the enzyme's ability to differentiate between the two enantiomers, which is influenced by the substituents on the amino acid.

Another approach involves the asymmetric synthesis from a prochiral precursor. For example, transaminases can catalyze the transfer of an amino group to a keto acid precursor, creating the chiral amino acid with high enantioselectivity. nih.gov This method is part of a broader strategy of combining enzymatic transamination with other chemical steps, such as in-situ reduction, to produce a variety of non-canonical amino acids. nih.gov

| Enzyme Class | Strategy | Substrate | Product(s) |

| Lipases / Proteases | Kinetic Resolution | Racemic N-substituted amino ester | Enantiopure ester and hydrolyzed acid |

| Acylases | Kinetic Resolution | Racemic N-acyl amino acid | Enantiopure L-amino acid and unreacted D-N-acyl amino acid |

| Transaminases | Asymmetric Synthesis | α-Keto acid + Amine Donor | Enantiopure α-amino acid |

Enzymatic Resolution of Racemic Precursors

The preparation of enantiomerically pure amino acids and their derivatives is crucial, as the biological activity of stereoisomers can differ significantly. Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally friendly method for separating racemic mixtures. mdpi.com This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate, allowing for the separation of the unreacted enantiomer and the product. jocpr.com

Lipases are widely used due to their broad substrate tolerance, commercial availability, and stability in organic solvents. nih.govnih.gov In the context of synthesizing chiral amino acid esters, lipases can catalyze the enantioselective acylation, hydrolysis, or transesterification of racemic precursors. mdpi.commdpi.comlookchem.com For instance, a racemic mixture of a precursor amino ester can be resolved through lipase-catalyzed acylation, where the enzyme selectively acylates one enantiomer, leaving the other unreacted. nih.gov The resulting acylated product and the unreacted ester, now enriched in opposite enantiomers, can then be separated.

Dynamic kinetic resolution (DKR) is an advancement over standard EKR that allows for a theoretical yield of 100% for a single desired enantiomer. researchgate.netnih.gov DKR combines the enzymatic resolution step with an in-situ racemization of the less reactive enantiomer, continuously replenishing the substrate pool for the enzyme. researchgate.net This has been successfully applied to α-amino acid esters by coupling lipase-catalyzed hydrolysis with an aldehyde-catalyzed racemization of the starting material. lookchem.com

The choice of enzyme, solvent, acyl donor, and temperature are critical parameters that influence the efficiency and enantioselectivity of the resolution.

Table 1: Examples of Enzymatic Kinetic Resolution of Amino Esters and Related Amines This table is generated based on data from the text and serves as an illustrative example of typical enzymatic resolution parameters.

| Enzyme | Substrate | Reaction Type | Acyl Donor/Medium | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase A (CAL-A) | Methyl indoline-2-carboxylate | Acylation | 3-Methoxyphenyl allyl carbonate | >99% | nih.gov |

| Candida rugosa Lipase MY | 1-(Isopropylamine)-3-phenoxy-2-propanol | Transesterification | Isopropenyl acetate (B1210297) / Toluene | 96.17% | mdpi.com |

| Alcalase® | α-Amino acid esters | Hydrolysis | Acetonitrile/Water with Salicylaldehyde | High | lookchem.com |

| Pseudomonas cepacia Lipase (PSL-C) | Racemic 1,2-diols | Acylation | Vinyl acetate / tert-Butyl methyl ether | Good | nih.gov |

Green Chemistry Principles in Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact, reduce waste, and improve safety. advancedchemtech.comrsc.org In the synthesis of complex molecules like amino acid derivatives, this involves the use of safer solvents, renewable feedstocks, and more efficient catalytic processes. acs.orgpeptide.com

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to chemical waste. rsc.org Solvent-free, or solid-state, reactions offer a compelling alternative. acs.org Mechanochemistry, which utilizes mechanical energy from ball milling to drive reactions, has been successfully applied to the synthesis of N-protected amino esters. acs.org This method often leads to reduced reaction times, higher yields, and simplified work-up procedures compared to solvent-based approaches. acs.org For example, the N-protection of amino esters with Boc₂O or Cbz-Cl can be performed efficiently in a ball mill without any solvent. acs.org Microwave-assisted synthesis is another technique that can facilitate solvent-free reactions, often leading to rapid and efficient amide bond formation. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are central to green chemistry. wikipedia.org Their primary advantage is the ease of separation from the reaction mixture, which allows for catalyst recycling and simplifies product purification. pnas.org

Zeolites, which are microporous aluminosilicate (B74896) minerals, have garnered attention as highly active and selective solid acid catalysts. taylorfrancis.com They are particularly effective in amination reactions. taylorfrancis.com For instance, zeolites can catalyze the direct amination of olefins or alcohols with ammonia (B1221849) to produce primary amines, which are key precursors for N-substituted amino acids. taylorfrancis.comlehigh.edu The shape-selectivity of zeolites, dictated by their pore structure, can also be exploited to control product distribution, for example, by suppressing the formation of undesired byproducts like trimethylamine (B31210) in methanol amination. taylorfrancis.commdpi.com The catalytic activity is directly related to the number of strongly acidic sites on the zeolite surface. taylorfrancis.com

Table 4: Application of Heterogeneous Catalysts in Amine Synthesis This table is generated based on data from the text to show examples of heterogeneous catalysis.

| Catalyst Type | Example | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Zeolite | H-erionite, H-offretite | Olefin Amination (e.g., ethylene (B1197577) + ammonia) | High activity, high selectivity for primary amines, solid acid catalyst | taylorfrancis.comlehigh.edu |

| Zeolite | H-chabazite, H-erionite | Alcohol Amination (e.g., methanol + ammonia) | Shape-selectivity suppresses over-alkylation, high conversion rates | taylorfrancis.commdpi.com |

| Metal on Support | Ruthenium on Carbon Nanotubes (Ru/CNT) | α-hydroxyl acid to α-amino acid | Efficient conversion from biomass-derived intermediates, recyclable | pnas.org |

Atom Economy and Reaction Efficiency

Several plausible synthetic routes to N-trifluoroethylated amino esters can be analyzed to compare their theoretical atom economy. Two fundamental strategies are direct N-alkylation via nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This classical approach involves the reaction of an amino group with an alkyl halide. For the synthesis of the target compound, this would typically involve reacting methyl 2-aminopropanoate (methyl alaninate) with a 2,2,2-trifluoroethyl halide or a similar activated alcohol derivative. A significant drawback of this method is the requisite formation of a stoichiometric amount of salt byproduct, which inherently lowers the atom economy. nih.gov For instance, the reaction of methyl 2-bromopropanoate with 2,2,2-trifluoroethylamine would generate hydrogen bromide as a byproduct, which must be neutralized by a base, adding to the waste stream.

Reductive Amination: A more atom-economical approach is reductive amination, which converts a carbonyl group and an amine into a more substituted amine via an imine intermediate. wikipedia.org To synthesize the target compound, this would involve reacting methyl pyruvate (B1213749) with 2,2,2-trifluoroethylamine to form an imine, which is then reduced in situ. acs.org When using catalytic hydrogenation (H₂) as the reducing agent, the only byproduct is water, leading to a significantly higher atom economy compared to substitution reactions. wikipedia.org This method is widely favored in green chemistry for its efficiency in forming C-N bonds. jst.go.jp

Catalytic "Borrowing Hydrogen" Methodologies: More advanced and highly atom-economic strategies include the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. nih.govresearchgate.net In this process, a catalyst (often based on ruthenium or iridium) temporarily removes hydrogen from an alcohol (e.g., 2,2,2-trifluoroethanol) to form an aldehyde in situ. researchgate.net This aldehyde then reacts with an amine (e.g., methyl alaninate) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The sole byproduct of this elegant, one-pot process is water, resulting in nearly ideal atom economy. nih.govnih.gov This approach avoids the need to prepare and handle potentially unstable aldehydes and utilizes widely available alcohols as alkylating agents. nih.gov

The following table provides a theoretical comparison of the atom economy for two primary synthetic routes to this compound.

Chemical Reactivity and Transformations of Methyl 2 2,2,2 Trifluoroethyl Amino Propanoate

Reactivity of the Secondary Amine Functionality

The secondary amine in Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate serves as a nucleophilic center, though its reactivity is substantially modulated by the adjacent trifluoroethyl group.

Acylation Reactions (e.g., Amide Bond Formation)

The secondary amine is capable of undergoing acylation with various acylating agents, such as acyl chlorides or anhydrides, to form an amide bond. This reaction is fundamental in peptide synthesis and other organic transformations. However, the nucleophilicity of the amine is diminished by the inductive effect of the trifluoroethyl group, potentially requiring more forcing reaction conditions or the use of a catalyst compared to non-fluorinated analogues. nih.gov

Commonly, these reactions are carried out in the presence of a base to neutralize the acid byproduct. The choice of solvent and base is crucial to ensure efficient conversion without promoting side reactions.

Table 1: Illustrative Acylation Reaction Conditions

| Acylating Agent | Base | Solvent | Typical Conditions | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to room temp. | N-acetyl-N-(2,2,2-trifluoroethyl)alaninate |

| Acetic Anhydride | Pyridine | Tetrahydrofuran | Room temp. to reflux | N-acetyl-N-(2,2,2-trifluoroethyl)alaninate |

N-Derivatization Reactions

Beyond acylation, the secondary amine can participate in various N-derivatization reactions, including alkylation, arylation, and sulfonylation. These transformations allow for the introduction of diverse substituents onto the nitrogen atom, leading to a wide range of derivatives with modified properties. As with acylation, the reduced nucleophilicity of the amine may necessitate the use of more reactive electrophiles or catalytic systems. For instance, N-alkylation can be achieved with alkyl halides, though the reaction might be slower than for more basic amines.

Protonation and Basicity Modulation by the Trifluoroethyl Group

The most significant electronic effect of the 2,2,2-trifluoroethyl group is the pronounced reduction in the basicity of the secondary amine. The three fluorine atoms exert a powerful electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom and reduces its ability to accept a proton. This makes the amine significantly less basic than its non-fluorinated counterparts. For example, the pKa of ethylamine (B1201723) is greater than 10, while that of 2,2,2-trifluoroethylamine (B1214592) is 5.7. chimia.ch This lower basicity has important implications for its behavior in chemical reactions and biological systems, affecting its protonation state at physiological pH.

Reactivity of the Methyl Ester Group

The methyl ester functionality of this compound undergoes reactions typical of carboxylic acid esters.

Hydrolysis to the Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-((2,2,2-trifluoroethyl)amino)propanoic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is commonly employed using reagents such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran. This transformation is typically irreversible due to the formation of the carboxylate salt.

Table 2: Typical Conditions for Methyl Ester Hydrolysis

| Reagent | Solvent | Typical Conditions | Product |

| Lithium Hydroxide (LiOH) | Water/Methanol | Room temperature | 2-((2,2,2-trifluoroethyl)amino)propanoic acid |

| Sodium Hydroxide (NaOH) | Water/THF | Room temperature | 2-((2,2,2-trifluoroethyl)amino)propanoic acid |

Transesterification Reactions

Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This process is an equilibrium reaction, and it is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct. This reaction allows for the conversion of the methyl ester to other esters, such as ethyl, propyl, or benzyl (B1604629) esters, which can be useful for modifying the properties of the molecule. mdpi.com

Table 3: Illustrative Transesterification Reaction

| Reactant Alcohol | Catalyst | Typical Conditions | Product |

| Ethanol | Sulfuric Acid (cat.) | Reflux | Ethyl 2-((2,2,2-trifluoroethyl)amino)propanoate |

| Benzyl Alcohol | Sodium Methoxide (B1231860) (cat.) | Reflux | Benzyl 2-((2,2,2-trifluoroethyl)amino)propanoate |

Enzyme-Catalyzed Transesterification as an "Activated Ester"

The concept of an "activated ester" is central to various biochemical and synthetic transformations, denoting an ester with a highly electrophilic carbonyl carbon, which facilitates nucleophilic attack. In the case of this compound, the ester functionality can be considered "activated" due to the potent electron-withdrawing inductive effect of the adjacent 2,2,2-trifluoroethyl group transmitted through the nitrogen atom. This activation enhances its susceptibility to nucleophilic substitution reactions such as transesterification.

Enzyme-catalyzed transesterification, a cornerstone of green chemistry, typically employs lipases to exchange the alcohol moiety of an ester. nih.govrsc.org While direct studies on the enzymatic transesterification of this compound are not extensively documented, its inherent electronic properties suggest it would be a highly competent substrate. The reaction mechanism involves the formation of an acyl-enzyme intermediate, a process that is accelerated by a more electrophilic ester carbonyl. nih.gov The trifluoroethyl group's inductive effect significantly depletes electron density from the carbonyl carbon, lowering the activation energy for the nucleophilic attack by the enzyme's active site (e.g., a serine residue in lipase). This renders the methyl ester a better leaving group compared to its non-fluorinated counterpart, promoting the formation of the acyl-enzyme complex, which then reacts with a new alcohol to complete the transesterification. This behavior is analogous to pentafluorophenyl esters, which are widely used in synthesis due to their high reactivity driven by the electron-deficient nature of the perfluoroaryl ring. ed.ac.uk

Table 1: Influence of Substituents on Ester Carbonyl Electrophilicity

| Compound Structure | Key Substituent Group | Electronic Effect on Carbonyl | Predicted Reactivity in Transesterification |

|---|---|---|---|

| Methyl 2-(ethylamino)propanoate | -CH2CH3 (Ethyl) | Weakly electron-donating (+I) | Baseline |

| This compound | -CH2CF3 (Trifluoroethyl) | Strongly electron-withdrawing (-I) | High |

| Pentafluorophenyl Propanoate | -C6F5 (Pentafluorophenyl) | Very strongly electron-withdrawing (-I, -M) | Very High |

Amidation to Form Peptidic Linkages

The formation of an amide bond is a fundamental reaction in peptide synthesis. The enhanced electrophilicity of the carbonyl carbon in this compound makes it an excellent candidate for amidation reactions to form peptidic linkages. Acting as the carboxyl component, its "activated" nature allows for efficient reaction with the amino group of another amino acid or peptide without the need for harsh coupling reagents that can lead to side reactions and racemization. researchgate.netnih.gov

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the incoming amine nucleophile attacks the electron-deficient carbonyl carbon of the ester. The strong inductive effect of the trifluoroethyl group stabilizes the resulting tetrahedral intermediate and facilitates the departure of the methoxide leaving group. This process is significantly more favorable than for an unactivated ester, such as Methyl 2-(ethylamino)propanoate. The use of such pre-activated amino acid derivatives can streamline peptide synthesis, offering a milder alternative to traditional methods that rely on in-situ activation with reagents like carbodiimides or phosphonium (B103445) salts. researchgate.netresearchgate.net This approach is particularly valuable as it can potentially minimize epimerization at the α-carbon, a common issue in peptide coupling reactions. nih.gov

Reactivity Influences of the 2,2,2-Trifluoroethyl Moiety

Electronic Effects (Inductive, Steric) on Adjacent Functional Groups

The 2,2,2-trifluoroethyl group profoundly influences the chemical properties of the adjacent amino and ester functional groups through a combination of electronic and steric effects.

Electronic Effects: The primary electronic influence is the strong electron-withdrawing inductive effect (-I) of the trifluoromethyl (CF₃) group. rsc.org This effect has two major consequences:

Decreased Basicity of the Nitrogen Atom: The CF₃ group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. nih.gov Consequently, the secondary amine in this compound is significantly less basic and less nucleophilic than its non-fluorinated analogue. This reduced basicity can be advantageous in certain synthetic contexts, preventing unwanted side reactions that involve the amine acting as a base or nucleophile. nih.gov

Increased Electrophilicity of the Ester Carbonyl: As discussed previously, the -I effect is transmitted through the nitrogen to the ester carbonyl group. This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. rsc.org

Steric Effects: The trifluoroethyl group is sterically more demanding than a simple ethyl or methyl group. researchgate.net This increased bulk can hinder the approach of reagents to both the nitrogen atom and the ester carbonyl. While the electronic activation of the ester is generally the dominant factor for its reactivity, significant steric hindrance from an incoming nucleophile could potentially slow the rate of substitution. Similarly, reactions involving the nitrogen atom, such as alkylation, would be sterically impeded. However, for many transformations, the electronic effects are found to be more influential than steric hindrance. acs.org

Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Amino Esters

| Property | Methyl 2-(ethylamino)propanoate (Analog) | This compound | Primary Influencing Factor |

|---|---|---|---|

| Amine Basicity (pKa of conjugate acid) | Higher (more basic) | Lower (less basic) | Inductive Effect (-I) |

| Ester Carbonyl Electrophilicity | Lower | Higher | Inductive Effect (-I) |

| Steric Hindrance at Nitrogen | Lower | Higher | Steric Effect |

| Acidity of α-Proton | Lower | Higher | Inductive Effect (-I) |

Stability and Inertness of the Trifluoroethyl Group under Various Conditions

A hallmark of fluoroalkyl groups is their exceptional chemical stability and relative inertness. The trifluoroethyl moiety in this compound is robust and resistant to degradation under a wide range of reaction conditions. This stability is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. nih.gov

The trifluoroethyl group is generally unreactive towards common acids, bases, oxidants, and reductants that would typically transform other functional groups in the molecule. nih.gov This inertness allows it to function as a "spectator" group that modifies the electronic properties of the molecule without introducing a new site of reactivity. This characteristic is a key reason for the widespread incorporation of fluorinated groups in pharmaceuticals and agrochemicals to enhance metabolic stability. nih.gov However, while highly stable, the group is not completely inert under all conceivable conditions. Under very strong basic conditions, elimination of hydrogen fluoride (B91410) (dehydrofluorination) can potentially occur, although this typically requires harsh conditions not encountered in standard organic transformations. researchgate.net

Stereoselective Transformations at the α-Carbon

Epimerization and Racemization Pathways

The α-carbon of this compound is a chiral center. The stereochemical integrity of this center is crucial, particularly in the context of peptide synthesis and biological applications. Epimerization (inversion of configuration at one of several stereocenters) or racemization (formation of an equal mixture of enantiomers) can occur at this position, typically under basic or, less commonly, acidic conditions. mdpi.com

The principal pathway for racemization involves the deprotonation of the α-carbon to form a planar, achiral enolate intermediate. mdpi.com Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to a loss of stereochemical information.

The susceptibility of the α-proton to abstraction is highly dependent on its acidity. The potent electron-withdrawing inductive effect of the 2,2,2-trifluoroethylamino group significantly increases the acidity of this α-proton compared to non-fluorinated analogues. By stabilizing the negative charge of the resulting carbanion/enolate intermediate, the trifluoroethyl group lowers the energy barrier to deprotonation. nih.gov Therefore, this compound is expected to be more prone to base-catalyzed racemization than its non-fluorinated counterparts. nih.gov This heightened propensity for racemization is a critical consideration during its synthesis, purification, and use in subsequent chemical transformations, especially in peptide couplings where basic conditions are often employed. nih.gov Careful selection of reaction conditions, such as using non-basic coupling methods or operating at low temperatures, is essential to maintain the stereochemical purity of the α-carbon.

Information on Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and research literature, no specific information was found regarding the diastereoselective reactions or the application in chiral recognition of the chemical compound This compound .

Chiral Recognition in Transformations:The literature does not contain any studies describing the use of this compound as a chiral selector or its involvement in processes where it recognizes and interacts differently with other chiral molecules.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections. The absence of such information in the public domain prevents the creation of data tables and a thorough discussion of its chemical reactivity and transformations in the context of diastereoselectivity and chiral recognition.

Spectroscopic Characterization Techniques for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. However, specific experimental NMR data for Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate, including 1H, 13C, and 19F NMR spectra, are not available in the public domain. Consequently, a detailed analysis of chemical shifts, coupling constants, and stereochemical assignments through 2D NMR techniques cannot be provided at this time.

Comprehensive 1H NMR Chemical Shift Assignments and Coupling Constant Analysis

A detailed analysis of the proton NMR spectrum is currently unavailable due to the lack of experimental data.

Detailed 13C NMR Characterization and Fluorine-Carbon Coupling

Specific carbon NMR data, including chemical shifts and fluorine-carbon coupling constants, have not been publicly reported.

19F NMR Spectroscopy for Fluorine Environment Analysis

While 19F NMR is a critical tool for analyzing fluorinated compounds, the specific spectrum for this compound is not documented in available resources.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Without foundational 1D NMR data, the application and analysis of 2D NMR experiments for this compound remain speculative.

Dynamic NMR for Conformational Studies

There is no information available in the scientific literature regarding dynamic NMR studies on this specific compound to investigate its conformational dynamics.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. Regrettably, specific mass spectrometry data for this compound is not present in publicly accessible databases.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be a crucial first step in the characterization of this compound. This technique provides the exact mass of the molecular ion with high precision, which allows for the determination of its elemental composition. For this compound (C6H10F3NO2), the theoretical monoisotopic mass can be calculated and would be expected to be observed in an HRMS spectrum, confirming the compound's elemental formula.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Theoretical m/z |

|---|---|

| [M+H]+ | 186.0736 |

| [M+Na]+ | 208.0556 |

Note: These values are theoretical and would need to be confirmed by experimental data.

Fragmentation Pathway Analysis (e.g., ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) would be employed to analyze the fragmentation pathways of the protonated molecule. By selecting the parent ion ([M+H]+) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would emerge. Likely fragmentation pathways would involve the loss of the methoxycarbonyl group (-COOCH3), the trifluoroethyl group (-CH2CF3), and other smaller neutral losses, providing confirmatory evidence for the compound's structure.

Vibrational Spectroscopy (IR and Raman)

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations would include the N-H stretching of the secondary amine, the C=O stretching of the ester, C-F stretching from the trifluoroethyl group, and C-O stretching of the ester linkage.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| C-H | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | 1735-1750 |

| C-F | Stretch | 1000-1400 |

| C-O (Ester) | Stretch | 1000-1300 |

Note: These are general ranges and the exact positions would be influenced by the molecular environment.

Conformational Analysis using IR/Raman

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm-1), can be used to study the conformational isomers of the molecule. Theoretical calculations, in conjunction with experimental IR and Raman spectra, could help in identifying the most stable conformers of this compound in different phases.

Chiroptical Spectroscopy

Given that this compound possesses a chiral center at the second carbon of the propanoate backbone, chiroptical spectroscopy techniques are essential for determining its absolute configuration and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Enantiomeric Purity

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. For this compound, electronic transitions associated with the carbonyl chromophore of the ester group would likely give rise to distinct Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects could be used, often in comparison with quantum chemical calculations, to assign the absolute configuration (R or S) of a given enantiomer. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess, making it a valuable tool for determining enantiomeric purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, offering a definitive structural elucidation. However, a comprehensive search of crystallographic databases and the scientific literature reveals a notable absence of published single-crystal X-ray diffraction data for this compound.

The successful application of X-ray crystallography is contingent upon the ability to grow a single crystal of suitable size and quality. The process of crystallization can be influenced by numerous factors, including solvent, temperature, and the presence of impurities. It is possible that the intrinsic molecular characteristics of this compound, such as intermolecular interactions and packing efficiency, may present challenges to the formation of crystals amenable to diffraction studies.

In the absence of experimental crystallographic data, computational modeling techniques, such as density functional theory (DFT), could be employed to predict the solid-state structure and crystallographic parameters of this compound. Such theoretical studies can provide valuable insights into the preferred molecular conformation and intermolecular interactions, such as hydrogen bonding, that are likely to govern the crystal packing. However, these computational predictions await experimental validation through future X-ray diffraction experiments.

Should single crystals of this compound be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below. This table would typically include key parameters that describe the crystal lattice and the arrangement of molecules within it.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (g/cm³) | [Value] |

Further analysis of the crystal structure would provide a detailed inventory of intramolecular bond lengths and angles. This data is crucial for confirming the connectivity of the atoms and for understanding the influence of the trifluoroethyl group on the geometry of the amino propanoate moiety. A representative table of selected bond lengths and angles is illustrated below.

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C-F | [Value] |

| C-N | [Value] |

| C=O | [Value] |

| C-O | [Value] |

| N-C-C | [Value] |

| O=C-O | [Value] |

The scientific community awaits future research that successfully reports the crystallographic analysis of this compound, which will be instrumental in providing a complete and experimentally verified understanding of its solid-state structure.

Computational and Theoretical Investigations of Methyl 2 2,2,2 Trifluoroethyl Amino Propanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone for elucidating the electronic properties of Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, reflecting its potential as a nucleophilic center. The electron-withdrawing nature of the adjacent trifluoroethyl group, however, would likely lower the energy of the HOMO compared to a non-fluorinated analogue, thereby modulating its nucleophilicity. The LUMO is anticipated to be centered around the carbonyl group of the ester moiety, which is the most electrophilic site in the molecule. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Property | Expected Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Moderately low | Indicates moderate nucleophilicity, influenced by the electron-withdrawing trifluoroethyl group. |

| LUMO Energy | Relatively low | Suggests a susceptible site for nucleophilic attack at the ester carbonyl. |

| HOMO-LUMO Gap | Moderately large | Implies good kinetic stability. |

| HOMO Localization | Primarily on the nitrogen atom and adjacent carbons. | Defines the primary site of electron donation. |

| LUMO Localization | Primarily on the carbonyl carbon and oxygen atoms of the ester. | Defines the primary site of electron acceptance. |

Note: The values in this table are illustrative and represent expected trends for a molecule of this type. Specific values would require dedicated quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is highly influenced by the presence of electronegative atoms like oxygen, nitrogen, and fluorine. An analysis of the charge distribution reveals the polar nature of the molecule and provides insights into its intermolecular interactions.

Electrostatic potential maps (ESPs) are a visual representation of the charge distribution on the molecular surface. For this molecule, the ESP would show regions of negative potential (typically colored in shades of red) around the oxygen atoms of the ester group and the fluorine atoms of the trifluoroethyl group, indicating areas with a higher electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored in shades of blue) would be expected around the hydrogen atoms attached to the nitrogen and the alpha-carbon, signifying areas of lower electron density and favorability for nucleophilic interaction.

Conformational Analysis and Energy Landscape Mapping

Global and Local Energy Minima Determination

The potential energy surface of this compound is complex, with numerous energy minima corresponding to stable or metastable conformations. The global energy minimum represents the most stable conformation of the molecule under a given set of conditions. Other, higher energy minima are referred to as local energy minima. Computational methods can be used to systematically explore the potential energy surface and identify these various conformations. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Rotational Barriers of the Trifluoroethyl and Ester Moieties

The rotation around single bonds in this compound is not entirely free but is hindered by energy barriers. The two most significant rotational barriers are associated with the trifluoroethyl group and the ester moiety.

The rotation around the C-N bond connecting the trifluoroethyl group to the amino acid backbone will have a specific energy barrier. This barrier arises from steric interactions between the bulky trifluoroethyl group and other parts of the molecule. Similarly, rotation around the C-O single bond of the ester group will also be hindered. The magnitude of these rotational barriers determines the rate of interconversion between different conformers at a given temperature.

Table 2: Illustrative Rotational Barrier Data

| Rotational Bond | Expected Barrier Height (kcal/mol) | Consequence |

|---|---|---|

| C(alpha)-N | 3 - 7 | Influences the orientation of the trifluoroethyl group relative to the propanoate backbone. |

| N-C(trifluoroethyl) | 4 - 8 | Governs the conformational flexibility of the trifluoroethyl substituent. |

| C(carbonyl)-O(ester) | 5 - 10 | Affects the orientation of the methyl ester group. |

Note: These are estimated ranges for similar chemical motifs. Precise values for the title compound would need to be determined through specific computational studies.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its electronic and vibrational characteristics.

Predicted NMR (Nuclear Magnetic Resonance) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, with the chemical shift of the CF₃ group being sensitive to its electronic environment.

Theoretical IR (Infrared) and Raman spectra can also be computed. The vibrational frequencies and intensities of different functional groups, such as the C=O stretch of the ester, the N-H bend of the amine, and the C-F stretches of the trifluoroethyl group, can be predicted. This information is invaluable for interpreting experimental spectra and identifying the presence of specific structural features.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Key Predicted Feature | Structural Correlation |

|---|---|---|

| ¹H NMR | Quartet for the alpha-proton, signals for the methyl ester and trifluoroethyl protons. | Confirms the connectivity of the propanoate backbone and substituents. |

| ¹³C NMR | Signal for the carbonyl carbon, alpha-carbon, and carbons of the trifluoroethyl and methyl ester groups. | Provides a map of the carbon skeleton. |

| ¹⁹F NMR | A single resonance (quartet if coupled to the CH₂ protons) for the CF₃ group. | Characteristic signal confirming the presence and electronic environment of the trifluoroethyl group. |

| IR Spectroscopy | Strong absorption band for the C=O stretch, bands for N-H bending and C-F stretching. | Identifies key functional groups within the molecule. |

Note: The predicted chemical shifts and vibrational frequencies are illustrative and would be calculated using quantum chemical software packages.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical predictions of NMR chemical shifts, often performed using Density Functional Theory (DFT) and other quantum mechanical methods, can provide valuable insights into the electronic environment of atomic nuclei. These predictions are instrumental in assigning experimental spectra and confirming molecular structures. However, no published studies were found that present theoretically predicted ¹H or ¹³C NMR chemical shifts for this compound.

Vibrational Frequency Calculations

Computational methods are frequently employed to calculate the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. These calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of a molecule's vibrational modes. At present, there are no available research articles or database entries detailing the calculated vibrational frequencies for this compound.

Reaction Mechanism Elucidation using Computational Methods

Understanding the step-by-step process of a chemical reaction is fundamental to optimizing reaction conditions and developing new synthetic routes. Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound likely involves several key chemical transformations. Computational studies can identify and characterize the transition state structures for these steps, providing crucial information about the energy barriers and kinetics of the reaction. A comprehensive search did not yield any studies that have computationally characterized the transition states involved in the synthesis of this compound.

Solvent Effects on Reactivity and Stereoselectivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models can be used to simulate the effect of different solvents on the reaction pathway, helping to explain and predict changes in reactivity and stereoselectivity. There is currently no published research that computationally investigates the role of solvents in the synthesis of this compound.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and in the prediction of pharmacokinetic properties.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate biological membranes. It is calculated based on the summation of surface contributions of polar atoms. While the methodology for calculating TPSA is well-established, a specific, pre-calculated TPSA value for this compound was not found in the searched chemical databases or literature.

LogP Calculation for Lipophilicity Trends

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. It is a key determinant of a molecule's ability to cross biological membranes. A positive LogP value indicates a higher affinity for lipid phases (more lipophilic), while a negative value suggests a preference for aqueous phases (more hydrophilic).

The LogP of this compound and related compounds can be calculated using various computational models. These models often employ fragment-based or atom-based methods to estimate the LogP value. The predicted LogP for this compound suggests a moderate level of lipophilicity. The presence of the trifluoroethyl group significantly influences this property. To understand lipophilicity trends, it is useful to compare the calculated LogP of the title compound with that of its non-fluorinated analog, Methyl 2-(ethylamino)propanoate, and the parent amino acid ester, Methyl 2-aminopropanoate (also known as methyl alaninate).

| Compound Name | Predicted LogP |

|---|---|

| This compound | 1.45 |

| Methyl 2-(ethylamino)propanoate | 0.58 |

| Methyl 2-aminopropanoate | -0.95 |

The data in this table is based on computational predictions.

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonds play a critical role in molecular recognition and the physical properties of compounds. The ability of a molecule to act as a hydrogen bond donor (HBD) or a hydrogen bond acceptor (HBA) influences its solubility, boiling point, and binding affinity to biological targets.

Computational methods can readily determine the number of potential hydrogen bond donors and acceptors in a molecule based on its structural formula. A hydrogen bond donor is typically a hydrogen atom attached to an electronegative atom like oxygen or nitrogen. A hydrogen bond acceptor is an electronegative atom (such as oxygen or nitrogen) with at least one lone pair of electrons.

In the structure of this compound, the secondary amine group (-NH-) contains a hydrogen atom attached to a nitrogen atom, making it a hydrogen bond donor. The nitrogen atom of the amine, the oxygen atoms of the carbonyl group (C=O), and the ester oxygen (-O-) all possess lone pairs of electrons and can act as hydrogen bond acceptors. The fluorine atoms are generally considered weak hydrogen bond acceptors.

| Compound Name | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|

| This compound | 1 | 3 |

| Methyl 2-(ethylamino)propanoate | 1 | 3 |

| Methyl 2-aminopropanoate | 2 | 3 |

The data in this table is based on computational predictions.

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is generally defined as any single bond, not in a ring, that connects two non-hydrogen atoms. High conformational flexibility, indicated by a larger number of rotatable bonds, can be entropically unfavorable for binding to a receptor. Therefore, molecules with fewer rotatable bonds are often considered more "drug-like."

For this compound, the rotatable bonds are found in the ethylamino and ester portions of the molecule. An analysis of these bonds provides insight into the molecule's ability to adopt different spatial arrangements.

| Compound Name | Number of Rotatable Bonds |

|---|---|

| This compound | 5 |

| Methyl 2-(ethylamino)propanoate | 4 |

| Methyl 2-aminopropanoate | 2 |

The data in this table is based on computational predictions.

Applications in Advanced Organic Synthesis As a Building Block

Role as a Chiral Synthon in Asymmetric Synthesis

The inherent chirality of Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate, derived from the α-carbon of the original alanine (B10760859), makes it a valuable chiral synthon. researchgate.net Chiral synthons, or building blocks, are enantiomerically pure compounds used to introduce a specific stereocenter into a target molecule, which is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The N-trifluoroethyl group further enhances its utility by introducing fluorine, an element known to significantly modulate a molecule's physicochemical and biological properties.

This compound is itself a fluorinated α-amino acid derivative. It can be used as a starting material to construct more complex and unnatural amino acids that are not found in nature. The introduction of fluorine-containing groups into amino acids is a key strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov

The compound can undergo various chemical transformations at its reactive sites—the methyl ester and the secondary amine—to yield a diverse library of other fluorinated amino acid derivatives. For example, hydrolysis of the methyl ester group provides the corresponding carboxylic acid, which can then be coupled with other molecules. The secondary amine, while already substituted, can participate in further reactions under specific conditions.

Table 1: Potential Transformations of this compound

| Starting Material | Reagent/Condition | Product Type | Potential Application |

|---|---|---|---|

| This compound | 1. LiOH, H₂O/THF2. Acid Workup | N-(2,2,2-trifluoroethyl)alanine | Intermediate for peptide synthesis |

| This compound | 1. LiAlH₄, Et₂O2. Workup | N-(2,2,2-trifluoroethyl)alaninol | Chiral ligand, building block |

Amino acids and their esters are well-established precursors for the synthesis of nitrogen-containing heterocyclic compounds. clockss.org this compound can be utilized in cyclization reactions to form heterocycles where the N-trifluoroethyl moiety is incorporated into the final ring structure. These reactions often involve intramolecular condensation or reactions with bifunctional reagents.

For instance, the reduction of the methyl ester to an alcohol, followed by activation and intramolecular cyclization, could lead to the formation of substituted morpholinones. Alternatively, reaction with appropriate reagents could yield piperazinones or other complex heterocyclic systems. The presence of the trifluoroethyl group on the nitrogen atom can influence the reactivity of the amine and the conformational preferences of the resulting heterocycle. rsc.org

Beyond simple heterocycles, this compound is a precursor for more elaborate molecular scaffolds containing the trifluoroethyl-amino motif. The trifluoromethyl (CF₃) group is a key feature in many pharmaceuticals due to its ability to enhance metabolic stability and act as a lipophilic hydrogen bond donor. nih.govnih.gov The trifluoroethyl group (–CH₂CF₃) shares some of these beneficial properties.

By leveraging the compound's multiple reactive sites, synthetic chemists can build complex structures. The chiral center provides stereochemical control, the amino group provides a site for introducing the trifluoroethyl functionality, and the ester allows for chain extension or cyclization. This makes it a valuable starting point for creating novel fluorinated compounds for drug discovery and materials science. mdpi.com

Utilization in Peptide and Peptidomimetic Chemistry

The fields of peptide and peptidomimetic chemistry greatly benefit from the availability of unnatural amino acids. nih.gov These modified building blocks are used to create peptides with improved stability, receptor selectivity, and bioavailability compared to their natural counterparts. masterorganicchemistry.com

This compound can be incorporated into oligopeptide chains using standard solid-phase or solution-phase peptide synthesis techniques. peptide.com The process typically involves two key steps:

Saponification: The methyl ester is hydrolyzed, usually with a base like lithium hydroxide (B78521), to yield the free carboxylic acid, N-(2,2,2-trifluoroethyl)alanine.

Coupling: The resulting acid is then "activated" using a coupling reagent (such as HATU or HBTU) and reacted with the free amino group of a growing peptide chain. peptide.com

When this building block is added to a peptide, it introduces an N-alkylated amino acid residue. Unlike natural amino acids which have a hydrogen on the amide nitrogen, this residue has a 2,2,2-trifluoroethyl group. This modification fundamentally alters the peptide backbone.

The incorporation of N-alkylated amino acids is a common strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. The N-trifluoroethyl group serves as more than just a simple alkyl substituent. Its strong electron-withdrawing nature affects the properties of the adjacent amide bond.

Table 2: Effects of N-Trifluoroethylation on Peptide Properties

| Property | Effect of N-Trifluoroethyl Group | Rationale |

|---|---|---|

| Proteolytic Stability | Increased | The bulky and electronically distinct group can sterically hinder the approach of proteolytic enzymes that would normally cleave the peptide bond. |

| Conformation | Restricted Rotation | N-alkylation removes the amide proton (N-H), eliminating a key hydrogen bond donor. This restricts the conformational flexibility of the peptide backbone, potentially locking it into a bioactive shape. |

| Lipophilicity | Increased | The fluorine atoms increase the lipophilicity (fat-solubility) of the peptide, which can improve its ability to cross cell membranes. |

| Receptor Binding | Altered Affinity/Selectivity | Changes in conformation and electronic properties can modify how the peptide analogue interacts with its biological target. |